Isoxazole-4-carboxylic acid (CAS 6436-62-0) is a highly versatile five-membered heterocyclic building block characterized by a carboxylic acid moiety at the C4 position. With a molecular weight of 113.07 g/mol and a melting point of 123-124 °C, this solid serves as a critical precursor for synthesizing amides, esters, and complex heterocyclic hybrids. Its distinct electronic profile, driven by the electron-withdrawing carboxyl group at the most electron-rich position of the isoxazole ring, makes it a highly utilized scaffold in the development of pharmaceuticals, agrochemicals, and protein-protein interaction modulators. The compound exhibits excellent processability in standard peptide coupling workflows (e.g., using HBTU or HATU) and offers predictable thermal and chemical stability for downstream functionalization [1].
Substituting isoxazole-4-carboxylic acid with its structural isomers, such as isoxazole-3-carboxylic acid or isoxazole-5-carboxylic acid, fundamentally alters both the spatial trajectory of downstream functional groups and the electronic environment of the heterocycle . The C4 position is flanked by the C3 and C5 carbons, providing a distinct steric environment and a linear exit vector that is crucial for target binding in medicinal chemistry, such as in GATA4/NKX2-5 modulators [1]. Furthermore, the proximity of the carboxyl group to the heteroatoms in the 3- and 5-isomers significantly lowers their pKa via inductive effects, altering solubility profiles, salt-forming capabilities, and reactivity rates during amide coupling. Buyers must procure the exact C4 isomer to ensure reproducible reaction kinetics and maintain the precise pharmacophoric geometry required for their target applications.
The position of the carboxylic acid on the isoxazole ring dictates its acidity due to the inductive effects of the adjacent oxygen and nitrogen atoms. Isoxazole-4-carboxylic acid exhibits a predicted pKa of approximately 3.22, as the carboxyl group is maximally separated from the electronegative heteroatoms . In contrast, isomers like isoxazole-3-carboxylic acid and isoxazole-5-carboxylic acid experience stronger electron-withdrawing inductive effects, resulting in higher acidity. This higher pKa for the C4 isomer translates to different ionization states at physiological pH and milder reactivity profiles during base-catalyzed esterification or amide coupling, directly impacting formulation compatibility and synthetic yields[1].
| Evidence Dimension | Predicted pKa and acidity |
| Target Compound Data | pKa ~3.22 |
| Comparator Or Baseline | Isoxazole-3-carboxylic acid (lower pKa, more acidic due to proximity to nitrogen) |
| Quantified Difference | Measurable shift in acidity dictating ionization state |
| Conditions | Standard aqueous conditions at 25 °C |
The distinct pKa of the C4 isomer dictates its solubility, salt formation, and coupling kinetics, necessitating its specific procurement for reproducible synthetic workflows.
Isoxazole-4-carboxylic acid is extensively utilized in the synthesis of complex amides via standard coupling reagents like HBTU, HATU, and DIPEA. In the synthesis of GATA4/NKX2-5 protein-protein interaction modulators, the C4-carboxamide linkage provides the exact spatial orientation required for biological activity [1]. Attempts to utilize alternative scaffolds or different positional isomers fail to replicate the required binding vector. Despite the steric hindrance from C3 and C5 substituents, the C4-carboxylic acid efficiently undergoes coupling to yield stable amides, whereas the 3- and 5-isomers project the amide bond at drastically different angles relative to the isoxazole dipole[2].
| Evidence Dimension | Pharmacophoric exit vector and coupling viability |
| Target Compound Data | Efficient HBTU/HATU coupling; provides orthogonal C4 vector |
| Comparator Or Baseline | Isoxazole-3-carboxylic acid (vector adjacent to nitrogen) |
| Quantified Difference | Distinct spatial geometry essential for target binding |
| Conditions | Amide coupling with primary/secondary amines using HBTU/DIPEA in DMF |
Procurement of the C4 isomer is mandatory when downstream applications require the specific linear geometry and steric profile for receptor binding or material packing.
For industrial and laboratory scale synthesis, the physical state and thermal stability of the building block are critical. Isoxazole-4-carboxylic acid presents as a solid with a well-defined melting point of 123-124 °C . This solid state facilitates easy weighing, handling, and purification via recrystallization, compared to lower molecular weight liquid heterocycles. The compound maintains structural integrity under standard coupling conditions (e.g., 0-10 °C to ambient temperature in DMF) without undergoing spontaneous decarboxylation, a risk that can be more pronounced in certain heteroaromatic carboxylic acids depending on substitution patterns [1].
| Evidence Dimension | Melting Point and Physical State |
| Target Compound Data | Solid, MP 123-124 °C |
| Comparator Or Baseline | Liquid or low-melting heterocyclic precursors |
| Quantified Difference | Solid state vs. liquid state handling |
| Conditions | Standard atmospheric pressure |
The solid form and thermal stability of isoxazole-4-carboxylic acid simplify procurement, storage, and precise stoichiometric additions in bulk synthesis.
Directly utilizing the C4-carboxamide vector to synthesize inhibitors targeting the GATA4/NKX2-5 pathway, where exact spatial geometry is critical for efficacy and cannot be substituted by 3- or 5-isomers [1].
Incorporation as a non-natural amino acid or capping group in peptidomimetics, leveraging its compatibility with standard HBTU/HATU coupling conditions and stable solid-state handling [2].
Serving as a core building block where the isoxazole ring provides metabolic stability and the C4 position allows for specific spatial orientation of functional groups, distinct from the reactivity of the 3-position [2].
Utilizing the compound in isomerization or cross-coupling reactions to build multi-ring systems where the C4 carboxylate acts as a directing group or reactive handle [2].
Irritant